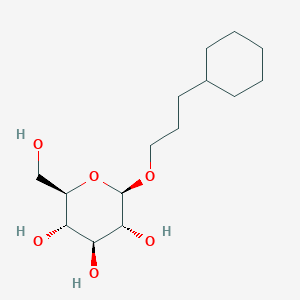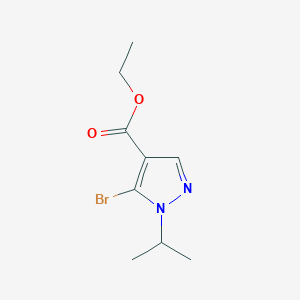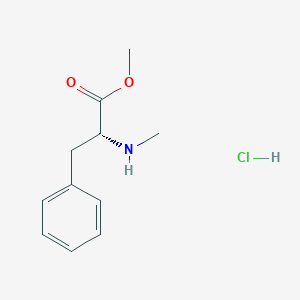
2-(2',4',6'-Trifluorophenoxy)propane
Vue d'ensemble
Description
“2-(2’,4’,6’-Trifluorophenoxy)propane” is a chemical compound with the IUPAC name 1,3,5-trifluoro-2-isopropoxybenzene . It has a molecular weight of 190.17 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2’,4’,6’-Trifluorophenoxy)propane” is 1S/C9H9F3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“2-(2’,4’,6’-Trifluorophenoxy)propane” is a liquid at room temperature . It has a molecular weight of 190.17 . The compound should be stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
Advanced Composite Materials
2-(2',4',6'-Trifluorophenoxy)propane is utilized in the development of fluorinated bismaleimide-triazine (BT) resins. These resins exhibit remarkable properties like low dielectric constants, minimal dielectric loss, exceptional thermal stability, and high mechanical strength. They are considered potential candidates for use in advanced structural and functional composites (Guo et al., 2018).
Dental Composite Materials
The compound is involved in the formulation of low viscosity dimethacrylate comonomer compositions for dental composites. Research shows that mixing Bis-GMA with compounds like CH3Bis-GMA, which has structural similarities to 2-(2',4',6'-Trifluorophenoxy)propane, can enhance polymerization, reduce shrinkage, and improve water sorption properties of dental composites (Pereira et al., 2002).
Polymer Synthesis and Characterization
It is used in the synthesis of novel fluorinated polyurethane elastomers, which are known for their low surface tension, low water absorption, good thermal stability, and flame resistance. These properties make them suitable for various industrial applications (Xu et al., 2012).
Bioremediation
The compound is related to bisphenol A, which is widely used in various industrial applications. Studies on the bioremediation of bisphenol A, which shares a similar chemical structure, indicate the potential for environmental cleanup applications. Laccase from Fusarium incarnatum has been used in reverse micelles systems to degrade bisphenol A, suggesting similar approaches could be applied to related compounds (Chhaya & Gupte, 2013).
Gas Separation
The compound's derivatives are used in the construction of metal-organic frameworks and coordination polymers. These materials have shown potential in gas separation processes, like the separation of hexane isomers, due to their chemical stability and hydrophobic character (Lv et al., 2018).
Sensing Technologies
Derivatives of 2-(2',4',6'-Trifluorophenoxy)propane are used in the development of coordination polymers that can function as fluorescence probes for sensing substances like nitrobenzene at ppm concentrations (Wang et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1,3,5-trifluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRVWMIXBBCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269988 | |
| Record name | 1,3,5-Trifluoro-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2',4',6'-Trifluorophenoxy)propane | |
CAS RN |
1310416-65-9 | |
| Record name | 1,3,5-Trifluoro-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trifluoro-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



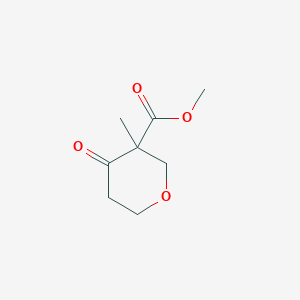
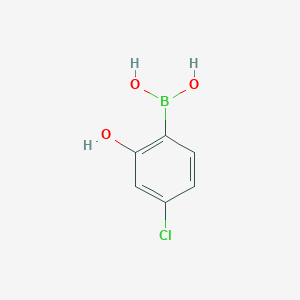



![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)
